(6-Nitropyridin-3-yl)methanamine
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Overview
Description
(6-Nitropyridin-3-yl)methanamine is a chemical compound with the molecular formula C6H7N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a nitro group at the 6th position and a methanamine group at the 3rd position of the pyridine ring. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitropyridin-3-yl)methanamine typically involves the nitration of pyridine derivatives followed by amination. One common method involves the reaction of 3-pyridinemethanamine with nitric acid to introduce the nitro group at the 6th position . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
(6-Nitropyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro-pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro-pyridine derivatives.
Reduction: Formation of amino-pyridine derivatives.
Substitution: Formation of various substituted pyridine compounds.
Scientific Research Applications
(6-Nitropyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Nitropyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the methanamine group can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
(6-Methylpyridin-3-yl)methanamine: Similar structure but with a methyl group instead of a nitro group.
(6-Nitropyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
Uniqueness
(6-Nitropyridin-3-yl)methanamine is unique due to the presence of both a nitro group and a methanamine group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .
Properties
Molecular Formula |
C6H7N3O2 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(6-nitropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H7N3O2/c7-3-5-1-2-6(8-4-5)9(10)11/h1-2,4H,3,7H2 |
InChI Key |
ODDOCGSONFOHBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CN)[N+](=O)[O-] |
Origin of Product |
United States |
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